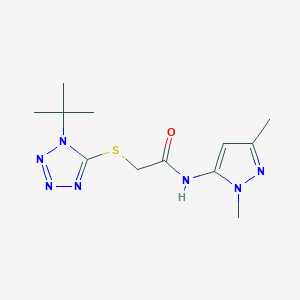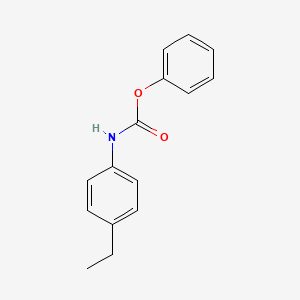
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has been used in scientific research for a variety of purposes.
Mechanism of Action
The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. It has also been shown to have an effect on the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as effects on ion channels in the body. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and may be useful in the development of new treatments for conditions such as arthritis and neuropathic pain. However, there are also limitations to using this compound in lab experiments. It is a complex chemical that requires a complex synthesis method, and its mechanism of action is not fully understood.
Future Directions
There are many future directions for research on 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be focused on further elucidating the compound's mechanism of action and its effects on ion channels and neurotransmitters in the body. Another area of research could be focused on developing new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound and its analogs in the treatment of a variety of conditions.
Synthesis Methods
The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form 2,5-dimethylpyrazole-3-carbonyl chloride. This intermediate is then reacted with sodium azide to form 2,5-dimethylpyrazole-3-carbonyl azide. The final step involves the reaction of 2-(1-tert-butyltetrazol-5-yl)thiol with 2,5-dimethylpyrazole-3-carbonyl azide to form 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide.
Scientific Research Applications
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been used in scientific research for a variety of purposes. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain.
properties
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7OS/c1-8-6-9(18(5)15-8)13-10(20)7-21-11-14-16-17-19(11)12(2,3)4/h6H,7H2,1-5H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSVWOGFJGLAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NN=NN2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)

![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)

![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)

![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)

